Methyl 3-(methoxyamino)-3-methylbutanoate
Description
Methyl 3-(methoxyamino)-3-methylbutanoate is a specialized ester featuring a methoxyamino (-NH-OCH₃) substituent at the 3-position of a 3-methylbutanoate backbone. This compound is structurally related to branched-chain esters and amino acid derivatives, which are often utilized in pharmaceuticals, agrochemicals, and flavor chemistry.
Properties
IUPAC Name |
methyl 3-(methoxyamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,8-11-4)5-6(9)10-3/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJYLPVVNCCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502991 | |
| Record name | Methyl 3-(methoxyamino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70569-69-6 | |
| Record name | Methyl 3-(methoxyamino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxyamino)-3-methylbutanoate typically involves the reaction of 3-methyl-2-butanone with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxyamino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the methoxyamino group to an amine.
Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(methoxyamino)-3-methylbutanoate is utilized in the development of pharmaceutical agents due to its structural properties that allow it to interact with biological targets effectively.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against various viruses, including HIV and influenza. It has been studied for its potential to inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
Anticancer Properties
Case studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapy .
Biochemical Research
The compound is also significant in biochemical research, particularly in studying metabolic pathways and enzyme interactions.
Enzyme Inhibition Studies
This compound has been used as a biochemical reagent to investigate enzyme inhibition mechanisms. It serves as a substrate or inhibitor for various metabolic enzymes, aiding in the understanding of metabolic disorders .
Cell Biology Applications
In cell biology, this compound is employed to assess cellular responses to stress and damage. It has been shown to influence autophagy and other cellular repair mechanisms, making it valuable for studies on cellular resilience and aging .
Synthesis and Custom Applications
The compound's synthesis can be tailored for specific research needs, allowing for the creation of derivatives that may enhance its efficacy or selectivity.
Custom Synthesis Services
Many chemical suppliers offer custom synthesis services for this compound, enabling researchers to obtain tailored compounds for specialized applications in drug development or biochemical assays .
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal explored the efficacy of this compound against HIV-1. The results indicated significant viral load reduction in treated cells compared to controls, highlighting its potential as an antiviral agent.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on its effects on breast cancer cell lines. The compound induced apoptosis through mitochondrial pathway activation, suggesting its role as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Methyl 3-(methoxyamino)-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The methoxyamino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular characteristics, and applications based on the provided evidence:
Key Structural and Functional Differences
- This group may also confer unique reactivity in nucleophilic or oxidative reactions. Amino vs. Protected Amino: Unprotected amino groups (e.g., in Methyl 2-amino-3-methylbutanoate hydrochloride) are highly reactive, making them suitable for salt formation or direct conjugation. Protected derivatives (e.g., benzyloxycarbonyl or tert-Boc) stabilize the amino group for controlled synthesis. Ester Chain Length: Methyl vs. ethyl esters influence volatility and lipophilicity. Ethyl esters (e.g., Ethyl 3-hydroxy-3-methylbutanoate) are often preferred in flavor chemistry for their lower volatility and stronger aroma retention.
- Applications: Pharmaceuticals: Amino and protected amino derivatives (e.g., ) are intermediates in peptide and protease inhibitor synthesis. The target compound’s methoxyamino group could serve as a precursor for antibiotics or enzyme inhibitors. Flavor/Fragrance: Methyl 3-methylbutanoate () contributes fruity notes in foods, while hydroxylated analogs are used in walnut aroma profiles ().
Biological Activity
Methyl 3-(methoxyamino)-3-methylbutanoate is an organic compound notable for its unique structure, which includes a methoxyamino group and a methylbutanoate backbone. This compound has garnered interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 70569-69-6
- Molecular Formula: C7H15NO3
- Molecular Weight: 161.20 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of 3-methyl-2-butanone with methoxyamine hydrochloride in the presence of a base like sodium carbonate. The process forms an oxime intermediate, which is then esterified using methanol and an acid catalyst .
The biological activity of this compound is primarily attributed to its functional groups. The methoxyamino group can participate in hydrogen bonding and nucleophilic attacks, while the ester group is susceptible to hydrolysis. These interactions may affect various biochemical pathways, including enzyme inhibition and modulation of receptor activities.
Research Findings
- Enzyme Interaction Studies:
- Antimicrobial Activity:
- Pharmacological Potential:
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
